3-Chlorobenzoic anhydride

Übersicht

Beschreibung

3-Chlorobenzoic anhydride is an organic compound with the molecular formula C14H8Cl2O3. It is derived from benzoic acid and is characterized by the presence of a chlorine atom at the third position on the benzene ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chlorobenzoic anhydride can be synthesized through the reaction of 3-chlorobenzoic acid with reagents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically involves the conversion of the carboxylic acid group to an acyl chloride, followed by the formation of the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chlorobenzoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 3-chlorobenzoic acid.

Aminolysis: Reacts with amines to form amides.

Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous base.

Aminolysis: Requires amines and is often conducted under mild heating.

Alcoholysis: Involves alcohols and may require an acid or base catalyst.

Major Products Formed

Hydrolysis: 3-Chlorobenzoic acid.

Aminolysis: 3-Chlorobenzamide.

Alcoholysis: 3-Chlorobenzoate esters

Wissenschaftliche Forschungsanwendungen

3-Chlorobenzoic anhydride is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Applied in the production of agrochemicals, dyes, and polymers

Wirkmechanismus

The mechanism of action of 3-chlorobenzoic anhydride involves its reactivity with nucleophiles, such as water, amines, and alcohols. The compound acts as an acylating agent, transferring the acyl group to the nucleophile, resulting in the formation of various derivatives. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chlorobenzoic acid: The parent compound, which is less reactive than the anhydride.

3-Chloroperoxybenzoic acid: A strong oxidizing agent used in different types of reactions.

Benzoic anhydride: Lacks the chlorine substituent and has different reactivity and applications .

Uniqueness

3-Chlorobenzoic anhydride is unique due to the presence of the chlorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Biologische Aktivität

3-Chlorobenzoic anhydride, a derivative of chlorobenzoic acid, is an important compound in organic synthesis and has been studied for its biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial properties, toxicity studies, and potential applications.

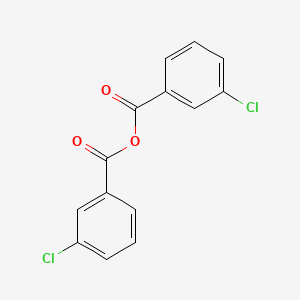

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of compounds related to this compound. For instance, derivatives such as triphenyltin(IV) 3-chlorobenzoate have shown significant antibacterial activity against various strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (M) |

|---|---|---|---|

| Triphenyltin(IV) 3-chlorobenzoate | Bacillus subtilis | Larger than Pseudomonas aeruginosa | |

| Chloramphenicol | Standard control | 6.1894 x | 200 ppm |

The study indicated that triphenyltin(IV) 3-chlorobenzoate was more effective against Bacillus subtilis compared to Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .

Toxicity Studies

Toxicity assessments of chlorobenzoic acids, including this compound, have been conducted primarily in animal models. The findings from various studies indicate:

- Histological examinations revealed no significant adverse effects on the liver and kidneys in dogs maintained on diets supplemented with chlorobenzoic acid .

- Biochemical markers such as increased levels of urokaninase and histidase were observed in animals treated with chlorobenzoic acid, indicating potential liver damage at higher concentrations .

Biodegradation and Environmental Impact

Research has shown that certain microbial strains can degrade chlorinated benzoic acids, including 3-chlorobenzoic acid. For example, Cupriavidus necator has been identified to utilize 3-chlorobenzoate as a carbon source through a catabolic pathway involving specific genes . This biodegradation capability highlights the environmental significance of 3-chlorobenzoic compounds.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study evaluated the effectiveness of triphenyltin(IV) derivatives against bacterial strains, demonstrating promising results that warrant further investigation into their use as antibacterial agents .

- Toxicological Evaluations : Long-term studies on the effects of chlorobenzoic acid in animal models provided insights into the compound's safety profile and potential health risks associated with chronic exposure .

Eigenschaften

IUPAC Name |

(3-chlorobenzoyl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-5-1-3-9(7-11)13(17)19-14(18)10-4-2-6-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHKFGMYMWGERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343088 | |

| Record name | m-chlorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30070-63-4 | |

| Record name | m-chlorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.